1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(2,3-dimethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-9-5-7-16(20(19)27-2)21(25)23-12-10-22(11-13-23)14-17(24)15-6-3-4-8-18(15)28-22/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLBUQJNLKCTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Moiety: This can be achieved through the cyclization of appropriate phenolic precursors.
Introduction of the Piperidinone Ring: The piperidinone ring is introduced via a cyclization reaction involving suitable amine and carbonyl precursors.
Spirocyclization: The spiro junction is formed through a cyclization reaction that links the chroman and piperidinone rings.
Attachment of the 2,3-Dimethoxybenzoyl Group: This step involves the acylation of the chroman moiety with 2,3-dimethoxybenzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and optimized reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The methoxy groups on the benzoyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The spirocyclic structure allows for further cyclization reactions, potentially forming more complex polycyclic structures
Scientific Research Applications
1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studies exploring the reactivity and stability of spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmacological applications include the development of novel therapeutic agents, given the compound’s structural similarity to known bioactive molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced rigidity and stability .
Mechanism of Action
The mechanism of action of 1’-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The 2,3-dimethoxybenzoyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl in Compound 16) enhance cytotoxicity, likely due to improved target binding or metabolic stability .
- Bulky substituents (e.g., trimethoxyphenyl in Compound 15) reduce potency, suggesting steric hindrance at the target site .
- Heterocyclic moieties (e.g., thiophene in Compound 40) improve selectivity, as seen in its high selectivity index (SI = 13.37) for melanoma cells .
Anticancer Activity
The target compound’s 2,3-dimethoxybenzoyl group may confer moderate activity compared to derivatives with sulfonyl or heterocyclic substituents:
Notable Findings:
Antimicrobial and Antitubercular Activity
While the target compound’s antimicrobial data are lacking, structurally related derivatives exhibit activity:
| Compound | Pathogen/Strain Tested | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| β-Lactam fused | Mycobacterium tuberculosis H37Ra | Moderate anti-TB activity | |
| Thioimidazole | Plant pathogens | Broad-spectrum antimicrobial |
Biological Activity
1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound that belongs to the spirocyclic family of molecules. Its unique structure combines a chroman moiety with a piperidine ring, which has been associated with various biological activities. This article aims to summarize the biological activities of this compound based on available research findings, including its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N2O5, with a molecular weight of approximately 434.49 g/mol. The compound features a spiro configuration that contributes to its biological activity by influencing its interaction with biological targets.
Antiparasitic Activity
Research has indicated that compounds with similar chroman structures exhibit significant antiparasitic properties. A study focusing on chroman-4-one analogues demonstrated their effectiveness against Trypanosoma brucei and Leishmania major, where they acted as potent inhibitors of pteridine reductase 1 (PTR1). The selectivity index for these compounds was greater than 7, indicating low toxicity alongside effective antiparasitic activity .
Antioxidant Properties
The chroman-2-one scaffold has been shown to possess antioxidant properties. Compounds within this class can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases .
Anticancer Potential
Chroman derivatives have been studied for their anticancer effects. Specific compounds have been identified as histone deacetylase inhibitors, which play a role in cancer cell proliferation. For instance, studies have shown that certain chroman-2-one derivatives exhibit significant antiproliferative activity against various cancer cell lines .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for parasite survival or cancer cell proliferation.
- Free Radical Scavenging : By neutralizing free radicals, the compound helps mitigate oxidative stress, which is linked to numerous chronic diseases.
- Interaction with Biological Targets : The unique spiro structure allows for specific interactions with biological macromolecules, enhancing its efficacy against targeted diseases.
Case Studies and Research Findings
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., spiro junction at δ 4.1–4.3 ppm) and carbonyl groups (δ 170–175 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and methoxy (O-CH₃, ~2830 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.18) .
- HPLC : Quantifies purity (>98% using C18 column, acetonitrile/water gradient) .
How is the in vitro anticancer activity of this compound evaluated, and what are benchmark IC₅₀ values?
Q. Basic
- MTT Assay : Tested against cancer cell lines (e.g., MCF-7, A2780, HT-29) over 72 hours. Example IC₅₀ ranges: 0.31–5.62 μM for sulfonyl derivatives (e.g., compound 16) vs. 18.77–47.05 μM for trimethoxyphenyl analogues (e.g., compound 15) .
- Apoptosis Induction : Annexin V/PI staining quantifies early/late apoptotic populations (e.g., >3-fold increase at 10 μM in MCF-7 cells) .
How do substituents on the spirochromanone core influence biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
| Substituent | IC₅₀ (μM, MCF-7) | Key Feature |
|---|---|---|
| Sulfonyl (e.g., 16) | 0.31–5.62 | Enhanced apoptosis |
| Trimethoxyphenyl (15) | 18.77–47.05 | Reduced lipophilicity |
| 2,3-Dimethoxybenzoyl | Pending | Improved target affinity |
Sulfonyl groups enhance apoptotic activity by promoting caspase-3/7 activation, while bulky substituents (e.g., trimethoxyphenyl) reduce cellular uptake due to steric hindrance .
What mechanistic insights explain its pro-apoptotic effects in cancer cells?
Q. Advanced
- Cell Cycle Arrest : Dose-dependent G2/M phase accumulation (e.g., 20% increase at 10 μM in MCF-7 cells) via cyclin B1 downregulation .
- Mitochondrial Pathway : ROS generation and Bax/Bcl-2 ratio modulation, confirmed by JC-1 mitochondrial membrane potential assays .
- Caspase Activation : Caspase-3 cleavage observed via Western blotting after 24-hour treatment .
How can researchers resolve contradictions in reported bioactivity data across structural analogues?
Q. Advanced
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 72-hour MTT vs. 48-hour assays) .
- Structural Reanalysis : Compare substituent positions (e.g., 2,3- vs. 3,4-dimethoxybenzoyl) using computational docking to identify binding pocket compatibility .
- Meta-Analysis : Pool data from analogues (e.g., ACC inhibitors vs. tubulin binders) to isolate substituent-specific effects .
What strategies improve the metabolic stability of this compound for in vivo studies?
Q. Advanced
- Prodrug Design : Introduce acetyl-protected methoxy groups to reduce first-pass metabolism .
- Formulation Optimization : Use PEGylated liposomes to enhance plasma half-life (t₁/₂ > 6 hours in murine models) .
- CYP450 Inhibition : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to mitigate oxidative degradation .
How are computational methods applied to study its target interactions?
Q. Advanced
- Molecular Docking : Simulate binding to acetyl-CoA carboxylase (ACC) or VEGFR-2 using AutoDock Vina. Key interactions: Hydrogen bonding with Arg193 (ACC) or Tyr1043 (VEGFR-2) .
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and free energy (ΔG < −40 kcal/mol) via AMBER .
- QSAR Modeling : Correlate logP values (2.5–3.8) with cytotoxicity to optimize lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
